An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5)
An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 5-(4-chlorophenyl)furan-2-carbaldehyde. This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly those targeting tubulin polymerization.
Core Compound Properties
5-(4-chlorophenyl)furan-2-carbaldehyde is a solid, appearing as pale brown or orange to amber crystals.[1][2] It is a key intermediate in organic synthesis, valued for its reactive aldehyde group and the substituted furan ring, a scaffold present in many biologically active compounds.[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-(4-chlorophenyl)furan-2-carbaldehyde.
| Property | Value | Source(s) |
| CAS Number | 34035-03-5 | [2] |
| Molecular Formula | C₁₁H₇ClO₂ | [2] |
| Molecular Weight | 206.63 g/mol | [2] |
| Appearance | Pale brown needles / Orange to Amber to Dark red powder to crystal | [1][2] |
| Melting Point | 128-131 °C | [1][2] |
| Boiling Point | 350.7 °C at 760 mmHg | [4] |
| Purity | >97% | [4] |
Spectroscopic Data
The structural integrity of 5-(4-chlorophenyl)furan-2-carbaldehyde can be confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet, downfield due to the electron-withdrawing nature of the carbonyl group. |
| Furan Protons | 6.5 - 7.5 | Doublets, characteristic of furan ring protons. |
| Phenyl Protons | 7.0 - 8.0 | Doublets, characteristic of a para-substituted benzene ring. |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon (C=O) | 175 - 185 | |
| Furan Carbons | 110 - 160 | |
| Phenyl Carbons | 120 - 140 | Includes the carbon attached to the chlorine atom. |
1.2.2. Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1660 - 1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-Cl Stretch | 700 - 800 |
1.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206, with a characteristic [M+2]⁺ peak at m/z 208 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for aldehydes include the loss of the aldehydic proton (M-1) or the formyl group (M-29).[5]
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde is the Meerwein arylation reaction.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-(4-chlorophenyl)furan-2-carbaldehyde.
Detailed Experimental Protocol: Meerwein Arylation
This protocol is adapted from established procedures for the synthesis of similar aryl-furan compounds.
Materials:
-
4-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization of 4-chloroaniline:
-
In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate flask, prepare a solution of furfural and copper(II) chloride in water.
-
To this solution, add the freshly prepared cold diazonium salt solution slowly with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Filter the reaction mixture to collect the crude product.
-
Wash the precipitate with cold water.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 5-(4-chlorophenyl)furan-2-carbaldehyde.
-
Biological Significance and Applications
While 5-(4-chlorophenyl)furan-2-carbaldehyde itself is not reported to have potent biological activity, it is a critical precursor for the synthesis of compounds with significant therapeutic potential, particularly in oncology.
Precursor to Tubulin Polymerization Inhibitors
Derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have been synthesized and identified as potent inhibitors of tubulin polymerization.[1] These compounds represent a promising class of anticancer agents.[2]
Mechanism of Action:
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). They are in a constant state of dynamic instability, alternating between periods of polymerization (growth) and depolymerization (shrinkage). Tubulin polymerization inhibitors bind to tubulin, the protein subunit of microtubules, and disrupt this dynamic process. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
The following diagram illustrates the targeted signaling pathway.
Metabolite of Azimilide
5-(4-chlorophenyl)furan-2-carbaldehyde has been identified as a human metabolite of Azimilide, an investigational class III anti-arrhythmic drug.[6] Azimilide acts by blocking the fast and slow components of the delayed rectifier cardiac potassium channels.[6] The metabolic fate of Azimilide involves in vivo cleavage, leading to the formation of this furan derivative.[6]
Safety and Handling
5-(4-chlorophenyl)furan-2-carbaldehyde is classified as an irritant. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
5-(4-chlorophenyl)furan-2-carbaldehyde is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important starting material for the development of novel therapeutic agents. The primary area of interest for its derivatives is in the field of oncology, specifically as inhibitors of tubulin polymerization, a validated and effective target for cancer chemotherapy. Further research into the derivatization of this compound could lead to the discovery of new and more potent anticancer drugs.
References
- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 4. 5-(4-Chlorophenyl)furan-2-carbaldehyde | 34035-03-5 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]
